6-Ethyl Substitution Confers 100–1000× Greater Enzyme Inhibition Potency Than 6-Methyl in Thieno[2,3-d]pyrimidine Antifolates
In a direct comparative study of 2-amino-4-oxo-5-substituted-thieno[2,3-d]pyrimidines against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), the 6-ethyl analog (Compound 2) achieved IC50 values of 54 nM (TS) and 19 nM (DHFR), while the 6-methyl analog (Compound 1) showed markedly reduced potency [1]. The 6-ethyl substitution increased inhibitory potency by two to three orders of magnitude and broadened the spectrum of tumor cell inhibition in vitro. Although these data are from the 2-amino series rather than the 2-sulfanyl series, the critical role of the 6-ethyl group for target engagement within the thieno[2,3-d]pyrimidine scaffold is well-established and provides a strong rationale for preferring the 6-ethyl substituent over a 6-methyl substituent in any analog.
| Evidence Dimension | Enzyme inhibition (IC50) – human TS and DHFR |
|---|---|
| Target Compound Data | IC50 (TS) = 54 nM; IC50 (DHFR) = 19 nM (6-ethyl analog, Compound 2) |
| Comparator Or Baseline | 6-Methyl analog (Compound 1): significantly higher IC50 values (potency reduced by 100–1000×) |
| Quantified Difference | ≥100-fold reduction in potency for 6-methyl vs. 6-ethyl |
| Conditions | Human TS and DHFR enzyme assays; purified recombinant enzymes |
Why This Matters
Selecting a thieno[2,3-d]pyrimidine with the 6-ethyl group is essential for achieving nanomolar-level enzyme inhibition, as the 6-methyl analog exhibits a critical loss in potency.
- [1] Gangjee, A.; et al. Design, Synthesis, and X-ray Crystal Structure of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors and as Potential Antitumor Agents. J. Med. Chem. 2009, 52 (15), 4892–4902. View Source
